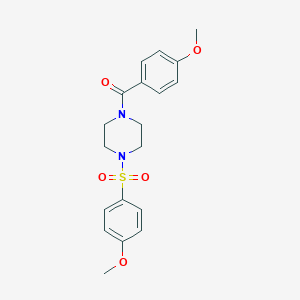![molecular formula C20H24FN3O2 B247933 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B247933.png)
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du WAY-119944 implique plusieurs étapes, commençant par la préparation du noyau hétéroaryle-pyrazole. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyrazole : Elle est réalisée par réaction de l'hydrazine avec une 1,3-dicétone en milieu acide.
Introduction du groupe hétéroaryle : Cette étape implique le couplage du cycle pyrazole avec un halogénure hétéroaryle par une réaction de couplage croisé catalysée par le palladium.
Modifications des groupes fonctionnels : Divers groupes fonctionnels peuvent être introduits ou modifiés pour obtenir les propriétés souhaitées du composé.
Les méthodes de production industrielle du WAY-119944 impliqueraient probablement une mise à l'échelle de ces voies de synthèse tout en optimisant les conditions de réaction pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Le WAY-119944 subit plusieurs types de réactions chimiques :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le WAY-119944 peut subir des réactions de substitution, en particulier des substitutions nucléophiles, où un nucléophile remplace un groupe partant sur le composé.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Catalyseurs au palladium pour les réactions de couplage croisé.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais impliquent généralement des modifications des groupes fonctionnels sur le noyau hétéroaryle-pyrazole.
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier les dérivés hétéroaryle-pyrazole et leur réactivité.
Biologie : Le WAY-119944 a montré un potentiel en tant qu'agoniste du TLR7, ce qui en fait un candidat pour l'étude des réponses immunitaires et le développement d'immunothérapies.
Médecine : Les propriétés thérapeutiques du composé sont explorées pour le traitement de diverses maladies, notamment le cancer et les maladies auto-immunes.
Mécanisme d'action
Le mécanisme d'action du WAY-119944 implique son interaction avec le TLR7 (récepteur de type Toll 7). En tant qu'agoniste du TLR7, le WAY-119944 se lie au récepteur et l'active, ce qui conduit à l'activation des voies de signalisation en aval. Cette activation entraîne la production de cytokines et d'autres réponses immunitaires, qui peuvent être exploitées à des fins thérapeutiques .
Applications De Recherche Scientifique
Chemistry: It is used as a model compound for studying heteroaryl-pyrazole derivatives and their reactivity.
Biology: WAY-119944 has shown potential as a TLR7 agonist, which makes it a candidate for studying immune responses and developing immunotherapies.
Medicine: The compound’s therapeutic properties are being explored for the treatment of various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
The mechanism of action of WAY-119944 involves its interaction with TLR7 (Toll-like receptor 7). As a TLR7 agonist, WAY-119944 binds to the receptor and activates it, leading to the activation of downstream signaling pathways. This activation results in the production of cytokines and other immune responses, which can be harnessed for therapeutic purposes .
Comparaison Avec Des Composés Similaires
Le WAY-119944 peut être comparé à d'autres agonistes du TLR7 et à des dérivés hétéroaryle-pyrazole. Parmi les composés similaires, citons :
Imiquimod : Un autre agoniste du TLR7 utilisé dans le traitement des affections cutanées telles que la kératose actinique et le carcinome basocellulaire.
Gardiquimod : Un agoniste synthétique du TLR7 utilisé en recherche pour ses propriétés immunostimulantes.
Le WAY-119944 est unique en raison de sa structure spécifique et des modifications particulières du noyau hétéroaryle-pyrazole, qui peuvent conférer des activités biologiques distinctes et un potentiel thérapeutique .
Propriétés
Formule moléculaire |
C20H24FN3O2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C20H24FN3O2/c1-26-17-6-4-5-16(15-17)22-20(25)9-10-23-11-13-24(14-12-23)19-8-3-2-7-18(19)21/h2-8,15H,9-14H2,1H3,(H,22,25) |
Clé InChI |
MQKVZUVMMMSGQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)

![1-(2,6-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247854.png)
![2-(3-Methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B247857.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)
![1-[4-(pentan-3-yl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247863.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine](/img/structure/B247864.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B247866.png)
![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B247868.png)

![Naphthalen-1-yl-[4-(3,4,5-trimethoxy-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B247873.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B247874.png)
![1-[4-(3,5-DIMETHOXYBENZOYL)PIPERAZIN-1-YL]-2-(3-METHYLPHENOXY)ETHAN-1-ONE](/img/structure/B247876.png)
